4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine
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Overview
Description
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine is a complex organic compound featuring a triazolo[4,5-d]pyrimidine core fused with a morpholine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, affecting various cellular processes including cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (e.g., MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidine derivative. Subsequent introduction of the piperidin-1-yl group and morpholine moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine has shown potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its antiproliferative and kinase inhibitory activities[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a .... It has shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their antitumor properties.
Indole Derivatives: These compounds are prevalent in natural products and drugs, with significant biological activity.
Heterocyclic Pyrimidine Scaffolds: These compounds are essential components of genetic material and have demonstrated various biological activities.
Biological Activity
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine is a complex organic compound characterized by its unique triazolo-pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C₁₃H₁₉N₇O, with a molecular weight of 289.34 g/mol. Its structure features a triazole ring fused to a pyrimidine ring, with piperidine and morpholine substituents that enhance its biological interactions.
Property | Value |
---|---|
CAS Number | 1334371-18-4 |
Molecular Formula | C₁₃H₁₉N₇O |
Molecular Weight | 289.34 g/mol |
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity:
Research indicates that compounds with a similar triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells by regulating apoptosis-associated proteins such as cleaved caspase-3 and PARP. In vitro assays have shown that these compounds can inhibit the proliferation of several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from nanomolar to low micromolar concentrations .
Mechanism of Action:
The mechanism of action for this compound involves the inhibition of specific protein kinases that play critical roles in cell signaling pathways related to growth and survival. For example, the compound may interact with kinases involved in the regulation of the cell cycle and apoptosis .
Case Studies
-
In Vitro Studies:
A study evaluated the effect of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against A549 cells with an IC₅₀ value of approximately 50 nM. The compound was found to induce G2/M phase arrest and apoptosis in a dose-dependent manner . -
In Vivo Studies:
Another study reported that at a dosage of 60 mg/kg, the compound exhibited 66% tumor growth inhibition in xenograft models without evident toxicity. This suggests a favorable therapeutic index for potential clinical applications .
Comparative Analysis
To further understand the biological activity of this compound, we can compare it with other similar compounds:
Compound Name | Biological Activity | IC₅₀ (µM) |
---|---|---|
7-(Piperidin-1-yl)-[1,2,3]triazolo[4,5-d]pyrimidin | Anticancer | 0.109 |
4-Amino-triazolo[4,5-d]pyrimidines | Antimicrobial | Varies |
Triazolo[4,5-d]pyrimidine derivatives | Diverse pharmacological effects | Varies |
Properties
IUPAC Name |
4-(7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-4-19(5-3-1)12-10-11(17-18-16-10)14-13(15-12)20-6-8-21-9-7-20/h1-9H2,(H,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBVSDSCILWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.